molecular formula C14H16O B8499170 2-t-Butoxynaphthalene

2-t-Butoxynaphthalene

Cat. No.: B8499170
M. Wt: 200.28 g/mol
InChI Key: ZDUKTTJUKLNCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-t-Butoxynaphthalene is an organic compound that belongs to the class of ethers It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a tert-butoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-t-Butoxynaphthalene can be synthesized through the Williamson ether synthesis, a well-known method for preparing ethers. The process involves the reaction of 2-naphthol with tert-butyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the tert-butyl bromide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-t-Butoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group directs the incoming electrophile to specific positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Hydro derivatives of naphthalene

    Substitution: Brominated or nitrated derivatives of this compound

Scientific Research Applications

2-t-Butoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-t-Butoxynaphthalene involves its interaction with various molecular targets and pathways. The tert-butoxy group can influence the reactivity and orientation of the compound in chemical reactions. In biological systems, it may interact with enzymes and receptors, affecting their function and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-t-Butoxynaphthalene can be compared with other similar compounds such as:

    2-Butoxynaphthalene: Similar structure but with a butoxy group instead of a tert-butoxy group.

    2-Methoxynaphthalene: Contains a methoxy group attached to the naphthalene ring.

    2-Ethoxynaphthalene: Features an ethoxy group on the naphthalene ring.

Uniqueness

The presence of the tert-butoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]naphthalene

InChI

InChI=1S/C14H16O/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3

InChI Key

ZDUKTTJUKLNCSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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